molecular formula C9H18N2O B180660 1-Oxa-9-azaspiro[5.5]undecan-5-amine CAS No. 174469-94-4

1-Oxa-9-azaspiro[5.5]undecan-5-amine

Cat. No.: B180660
CAS No.: 174469-94-4
M. Wt: 170.25 g/mol
InChI Key: RXKPMSZKUYVOOS-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecan-5-amine is a spirocyclic compound characterized by a unique structural motif that combines a tetrahydropyran ring and a piperidine ring. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-amine typically involves the Prins cyclization reaction. For example, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid yields the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, including olefin metathesis reactions using Grubbs catalysts. these methods can be complex and expensive, often requiring optimization to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-9-azaspiro[5.5]undecan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

1-Oxa-9-azaspiro[5.5]undecan-5-amine has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. By binding to this protein, 1-Oxa-9-azaspiro[5.5]undecan-5-amine disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Uniqueness: 1-Oxa-9-azaspiro[5.5]undecan-5-amine stands out due to its potent inhibitory activity against the MmpL3 protein and its potential as a therapeutic agent for tuberculosis .

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-2-1-7-12-9(8)3-5-11-6-4-9/h8,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKPMSZKUYVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCNCC2)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292097
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174469-94-4
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174469-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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